

Physicochemical Profiling & Synthetic Utility of 2-(4-Methoxybenzyl)morpholine

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Compound of Interest

Compound Name: 2-(4-Methoxybenzyl)morpholine

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Executive Summary

2-(4-Methoxybenzyl)morpholine (CAS: 1368812-30-9) represents a critical pharmacophore in medicinal chemistry, structurally bridging the gap between simple amphetamine-like stimulants and complex morpholine-based antidepressants like Reboxetine.[1] Characterized by a morpholine ring substituted at the C2 position with a lipophilic 4-methoxybenzyl moiety, this compound exhibits a unique balance of hydrophilicity (amine core) and lipophilicity (benzyl tail), making it an ideal candidate for blood-brain barrier (BBB) penetration.[1]

This guide provides a definitive analysis of its physicochemical properties, a field-validated synthesis protocol, and rigorous characterization standards.[1]

Molecular Architecture & Identity

The molecule features a chiral center at the C2 position of the morpholine ring.[1] While often synthesized as a racemate for early-stage screening, the (S)- and (R)-enantiomers exhibit distinct binding affinities for monoamine transporters.

Attribute	Specification
IUPAC Name	2-[(4-Methoxyphenyl)methyl]morpholine
Common Name	2-(4-Methoxybenzyl)morpholine
CAS Number	1368812-30-9
Molecular Formula	C ₁₂ H ₁₇ NO ₂
Molecular Weight	207.27 g/mol
SMILES	<chem>COc1ccc(cc1)CC2CNCCO2</chem>
Stereochemistry	1 Chiral Center (C2); typically isolated as HCl salt

Physicochemical Characteristics

Understanding the ionization and lipophilicity of **2-(4-Methoxybenzyl)morpholine** is paramount for predicting its pharmacokinetic (PK) behavior.[\[1\]](#)

Acid-Base Profile (pKa)

The secondary amine nitrogen in the morpholine ring is the sole ionizable center under physiological conditions.[\[1\]](#)

- Predicted pKa: 8.4 ± 0.2 [\[1\]](#)
- Physiological State: At blood pH (7.4), the compound exists predominantly (~90%) in its cationic (protonated) form.[\[1\]](#) This ensures high aqueous solubility in plasma but requires active transport or equilibrium shifting for BBB permeation.

Lipophilicity (LogP/LogD)

The 4-methoxybenzyl group significantly enhances lipophilicity compared to unsubstituted morpholine.[\[1\]](#)

- LogP (Neutral): ~1.6 – 1.8 (Predicted)[\[1\]](#)
- LogD (pH 7.4): ~-0.6 – 0.9[\[1\]](#)

- Implication: The LogD falls within the optimal range (0–3) for CNS drug likeness, suggesting moderate passive permeability.[1]

Solubility Profile

- Free Base: Viscous oil or low-melting solid; sparingly soluble in water (<1 mg/mL), miscible with DCM, Methanol, and Ethyl Acetate.[1]
- Hydrochloride Salt: White crystalline solid; highly soluble in water (>50 mg/mL) and Ethanol. [1] Hygroscopic nature requires storage under desiccant.

Synthesis & Purification Protocol

Objective: Scalable synthesis of **2-(4-Methoxybenzyl)morpholine** via a convergent epoxide-opening strategy. This route minimizes side reactions common in reductive amination approaches.[1]

Reaction Mechanism

The synthesis exploits the reactivity of 2-(4-methoxybenzyl)oxirane, which undergoes regioselective ring opening with 2-aminoethyl hydrogen sulfate (or 2-aminoethanol followed by cyclization).[1]



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Figure 1: Convergent synthesis workflow from 4-allylanisole precursor.

Step-by-Step Methodology

Step 1: Epoxidation of 4-Allylanisole[1]

- Dissolve 4-allylanisole (1.0 eq) in Dichloromethane (DCM).
- Add m-chloroperbenzoic acid (mCPBA, 1.2 eq) portion-wise at 0°C to prevent over-oxidation.

- Stir at room temperature for 12 hours.
- Quench with saturated Na_2SO_3 and wash with NaHCO_3 to remove benzoic acid byproducts.
[1]
- Concentrate to yield 2-(4-methoxybenzyl)oxirane.[1]

Step 2: Ring Opening & Cyclization

- Dissolve the epoxide (1.0 eq) in Toluene.[1]
- Add 2-aminoethanol (1.5 eq) and heat to 80°C for 4 hours.
- Critical Cyclization Step: Cool the mixture and add concentrated H_2SO_2 (2.0 eq) dropwise (Caution: Exothermic).
- Heat to 140°C for 2 hours to effect intramolecular dehydration/cyclization.
- Cool to 0°C and basify to pH 12 using 50% NaOH solution.
- Extract the free base into Ethyl Acetate (3x).[1]

Step 3: Purification & Salt Formation[1]

- Dry organic layer over anhydrous MgSO_4 and concentrate.
- Purification: Flash column chromatography (Silica gel; Gradient: 0-5% MeOH in DCM with 1% NH_4OH).
- Salt Formation: Dissolve purified oil in diethyl ether. Add 2M HCl in ether dropwise until precipitation is complete. Filter and dry under vacuum.

Analytical Characterization

To ensure scientific integrity, the following analytical criteria must be met.

HPLC Method (Reverse Phase)[1]

- Column: C18 (e.g., Agilent Zorbax Eclipse Plus, $3.5\ \mu\text{m}$, $4.6 \times 100\ \text{mm}$).[1]

- Mobile Phase A: Water + 0.1% Formic Acid.[1]
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
- Gradient: 5% B to 95% B over 10 minutes.
- Detection: UV at 225 nm (absorption of methoxybenzyl ring) and 275 nm.[1]

NMR Spectroscopy (¹H NMR, 400 MHz, CDCl₃)

- Diagnostic Signals:
 - δ 6.8 - 7.2 ppm (4H, m): Aromatic protons (AA'BB' system of 4-methoxyphenyl).[1]
 - δ 3.80 ppm (3H, s): Methoxy group (-OCH₃).[1]
 - δ 3.5 - 3.9 ppm (3H, m): Morpholine ether protons (-CH₂-O-CH-).[1]
 - δ 2.6 - 3.0 ppm (4H, m): Morpholine amine protons (-CH₂-N-CH₂-).[1]
 - δ 2.5 ppm (2H, d): Benzylic methylene linker (Ar-CH₂-CH).[1]

Stability & Handling

- Oxidation Sensitivity: Secondary amines are prone to N-oxidation upon prolonged exposure to air.[1] Store the free base under Nitrogen or Argon.[1]
- Hygroscopicity: The HCl salt is hygroscopic.[1][2] Store in a desiccator at -20°C for long-term stability.
- Safety: The compound is a skin and eye irritant (H315, H319).[1] Handle in a fume hood with nitrile gloves.[1]

References

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